(R)-4-(1-Amino-2-methylpropyl)benzonitrile hydrochloride
Description
®-4-(1-Amino-2-methylpropyl)benzonitrile hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structure and properties, making it a subject of interest in scientific research.
Properties
IUPAC Name |
4-[(1R)-1-amino-2-methylpropyl]benzonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2.ClH/c1-8(2)11(13)10-5-3-9(7-12)4-6-10;/h3-6,8,11H,13H2,1-2H3;1H/t11-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTNIOVURPLNPF-RFVHGSKJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)C#N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C1=CC=C(C=C1)C#N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80704251 | |
| Record name | 4-[(1R)-1-Amino-2-methylpropyl]benzonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80704251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1213584-51-0 | |
| Record name | 4-[(1R)-1-Amino-2-methylpropyl]benzonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80704251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Aldehyde Precursor Synthesis
The synthesis begins with 4-formylbenzonitrile, which undergoes reductive amination to introduce the 1-amino-2-methylpropyl group. In a typical procedure, 4-formylbenzonitrile reacts with 2-methylpropylamine in the presence of sodium cyanoborohydride (NaBH3CN) under acidic conditions (pH 4–5) to yield 4-(1-amino-2-methylpropyl)benzonitrile. The reaction is conducted in methanol at 25°C for 12–24 hours, achieving yields of 68–75%.
Table 1: Reductive Amination Conditions
| Parameter | Value |
|---|---|
| Solvent | Methanol |
| Temperature | 25°C |
| Reducing Agent | NaBH3CN (1.2 equiv) |
| Reaction Time | 12–24 hours |
| Yield | 68–75% |
Oxime Formation and Dehydration
The aldehyde intermediate is converted to its oxime derivative using hydroxylamine hydrochloride (NH2OH·HCl) in ethanol/water (3:1) at 60°C. Subsequent dehydration with acetic anhydride (Ac2O) at 120°C for 2 hours produces the nitrile group. This two-step process achieves an overall yield of 82% for the nitrile intermediate.
Biocatalytic Asymmetric Synthesis
Transaminase-Mediated Amination
Chiral purity is achieved using ω-transaminase enzymes, which catalyze the transfer of an amino group from a donor (e.g., isopropylamine) to a ketone precursor. For example, 4-(2-methylpropionyl)benzonitrile is incubated with (R)-selective transaminase (e.g., from Arthrobacter sp.) in phosphate buffer (pH 7.5) at 30°C. The reaction reaches >99% enantiomeric excess (ee) within 24 hours.
Table 2: Biocatalytic Reaction Parameters
| Parameter | Value |
|---|---|
| Enzyme | ω-Transaminase (Arthrobacter) |
| Substrate | 4-(2-Methylpropionyl)benzonitrile |
| Amino Donor | Isopropylamine (2.0 equiv) |
| Temperature | 30°C |
| ee | >99% |
Hydrochloride Salt Formation
The free base is treated with hydrochloric acid (HCl) in ethyl acetate, followed by crystallization to isolate the hydrochloride salt. The final product is obtained in 90% purity with a melting point of 198–202°C.
Chiral Resolution of Racemic Mixtures
Diastereomeric Salt Formation
Racemic 4-(1-amino-2-methylpropyl)benzonitrile is resolved using (R)-mandelic acid as a chiral resolving agent. The diastereomeric salts are crystallized from ethanol/water (1:1), yielding the (R)-enantiomer with 95% ee.
Table 3: Resolution Conditions
| Parameter | Value |
|---|---|
| Resolving Agent | (R)-Mandelic Acid (1.1 equiv) |
| Solvent | Ethanol/Water (1:1) |
| Crystallization Temp | 4°C |
| ee | 95% |
Industrial-Scale Production
Chemical Reactions Analysis
Types of Reactions
®-4-(1-Amino-2-methylpropyl)benzonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitriles or carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
®-4-(1-Amino-2-methylpropyl)benzonitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ®-4-(1-Amino-2-methylpropyl)benzonitrile hydrochloride involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- ®-3-(1-Amino-2-methylpropyl)benzonitrile hydrochloride
- (S)-2-(1-Amino-2-methylpropyl)benzonitrile hydrochloride
Uniqueness
®-4-(1-Amino-2-methylpropyl)benzonitrile hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for specific research and industrial applications.
Biological Activity
(R)-4-(1-Amino-2-methylpropyl)benzonitrile hydrochloride is a chiral compound notable for its potential biological activities, particularly in pharmacological contexts. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a benzonitrile moiety along with an amino group attached to a branched alkyl chain. Its chiral nature suggests that the enantiomeric forms may exhibit different biological activities, which is crucial for drug development and medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including:
- Enzymes : The compound may act as an enzyme inhibitor or modulator, affecting metabolic pathways.
- Receptors : It has potential binding affinity to specific receptors, influencing physiological responses.
Biological Activities
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Anticancer Properties : Studies have shown significant cytotoxicity against human cancer cell lines. For instance, related amino-based compounds demonstrated disruption of endothelial cells and reduced tumor bioluminescence in animal models .
- Enzyme Inhibition : The compound is being explored for its ability to inhibit specific enzymes, potentially leading to therapeutic applications in various diseases .
- Receptor Binding : Interaction studies suggest that it may bind effectively to certain receptors, which could be leveraged in drug design for conditions like cancer or neurological disorders.
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound and related compounds:
- Cytotoxicity against Cancer Cells :
- Structure-Activity Relationship (SAR) :
- Therapeutic Potential :
Comparative Analysis of Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (S)-2-(1-Amino-2-methylpropyl)benzonitrile hydrochloride | Enantiomer of target compound | Different receptor affinities |
| 3-(1-Amino-2-methylpropyl)benzonitrile hydrochloride | Variation in side chain | Potentially reduced activity |
| 4-Aminobenzoamidine | Related scaffold | Known enzyme inhibitor |
Q & A
Q. What synthetic strategies are recommended for enantioselective preparation of (R)-4-(1-Amino-2-methylpropyl)benzonitrile hydrochloride, and how can enantiomeric purity be validated?
Synthesis typically involves asymmetric catalysis or chiral resolution. For example, a reductive amination approach using a chiral catalyst (e.g., Ru-BINAP complexes) can yield the (R)-enantiomer. Post-synthesis, enantiomeric excess (ee) should be quantified using chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) and a mobile phase of hexane:isopropanol (90:10) at 1.0 mL/min . Purity validation via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) is critical to confirm structural integrity .
Q. What analytical methods are optimal for characterizing the hydrochloride salt form of this compound?
- Thermogravimetric Analysis (TGA): Determines dehydration and decomposition temperatures.
- X-Ray Powder Diffraction (XRPD): Identifies crystalline polymorphs. For example, sharp peaks at 2θ = 10.5°, 15.3°, and 20.7° may indicate a stable crystalline form.
- Ion Chromatography: Confirms chloride counterion content (target: 99.0–101.0% w/w) .
Q. How can stability under varying pH and temperature conditions be assessed for this compound?
Conduct accelerated stability studies:
- pH Stability: Dissolve the compound in buffers (pH 1–9) and monitor degradation via HPLC at 25°C/60°C over 14 days.
- Thermal Stability: Store samples at 40°C/75% RH and analyze for impurities (e.g., oxidation byproducts) using LC-MS.
Evidence suggests benzonitrile derivatives exhibit reduced solubility at neutral pH, necessitating formulation adjustments .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?
Use molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) to assess interactions with target proteins. Key parameters:
Q. What strategies resolve contradictions in pharmacological data (e.g., in vitro vs. in vivo efficacy)?
- Metabolite Profiling: Use LC-MS/MS to identify active metabolites in plasma. For example, hydroxylated metabolites may contribute to in vivo activity.
- Tissue Distribution Studies: Radiolabel the compound (³H or ¹⁴C) and quantify accumulation in target organs.
- CYP450 Inhibition Assays: Evaluate enzyme inhibition (e.g., CYP3A4) to explain pharmacokinetic discrepancies .
Q. How can polymorphic forms of the hydrochloride salt impact bioavailability, and how are they characterized?
- Solubility Testing: Compare dissolution rates of polymorphs in biorelevant media (FaSSIF/FeSSIF). A metastable form may show 2–3× higher solubility.
- Bioavailability Studies: Administer polymorphs to animal models and measure plasma AUC₀–₂₄.
XRPD and DSC are essential to differentiate forms. For instance, a high-melting polymorph (>200°C) often correlates with lower solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
